molecular formula C5H9Br B2866053 2-Pentene, 1-bromo-, (Z)- CAS No. 7348-78-9

2-Pentene, 1-bromo-, (Z)-

Cat. No.: B2866053
CAS No.: 7348-78-9
M. Wt: 149.031
InChI Key: FTBPZRNURKMEFD-ARJAWSKDSA-N
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Description

2-Pentene, 1-bromo-, (Z)-: is an organic compound with the molecular formula C5H9Br. It is an alkene with a bromine atom attached to the first carbon of the pentene chain. The (Z) configuration indicates that the higher priority substituents on the double-bonded carbons are on the same side, giving it a specific geometric isomerism.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrobromination of 1-Pentyne: One common method to prepare 2-Pentene, 1-bromo-, (Z)- involves the hydrobromination of 1-pentyne. This reaction typically uses hydrogen bromide (HBr) in the presence of a radical initiator like peroxides to ensure anti-Markovnikov addition, leading to the formation of the (Z) isomer.

    Bromination of 2-Pentene: Another method involves the bromination of 2-pentene followed by dehydrohalogenation. This process uses bromine (Br2) to add across the double bond, forming 2,3-dibromopentane, which is then treated with a strong base like potassium tert-butoxide to eliminate hydrogen bromide and form 2-Pentene, 1-bromo-, (Z)-.

Industrial Production Methods: Industrial production of 2-Pentene, 1-bromo-, (Z)- often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Pentene, 1-bromo-, (Z)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) for hydroxylation or sodium cyanide (NaCN) for cyanation.

    Addition Reactions: The compound can participate in addition reactions across the double bond. For example, hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) converts it to 1-bromo-pentane.

    Elimination Reactions: Under strong basic conditions, 2-Pentene, 1-bromo-, (Z)- can undergo elimination reactions to form 1,3-pentadiene.

Common Reagents and Conditions:

    Nucleophilic Substitution: NaOH, NaCN, in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrogenation: H2, Pd/C catalyst.

    Elimination: Potassium tert-butoxide in tert-butanol.

Major Products:

    Hydroxylation: 2-penten-1-ol.

    Cyanation: 2-pentenenitrile.

    Hydrogenation: 1-bromo-pentane.

    Elimination: 1,3-pentadiene.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 2-Pentene, 1-bromo-, (Z)- is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to synthetic polymers or surfaces.

Medicine:

    Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.

Industry:

    Polymer Chemistry: 2-Pentene, 1-bromo-, (Z)- is used in the production of specialty polymers with unique properties.

Mechanism of Action

The mechanism by which 2-Pentene, 1-bromo-, (Z)- exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In addition reactions, the double bond reacts with an electrophile, leading to the formation of a saturated product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    (E)-1-Bromo-2-pentene: The (E) isomer has the higher priority substituents on opposite sides of the double bond, leading to different reactivity and physical properties.

    1-Bromo-1-pentene: The bromine atom is attached to the first carbon of the double bond, resulting in different chemical behavior.

    2-Bromo-2-pentene: The bromine atom is attached to the second carbon of the double bond, leading to distinct reactivity.

Uniqueness:

    Geometric Isomerism: The (Z) configuration of 2-Pentene, 1-bromo-, (Z)- gives it unique reactivity compared to its (E) isomer and other bromoalkenes.

    Reactivity: The position of the bromine atom and the double bond in 2-Pentene, 1-bromo-, (Z)- makes it a versatile intermediate in organic synthesis, with specific reactivity patterns that are valuable in various chemical transformations.

Properties

IUPAC Name

(Z)-1-bromopent-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBPZRNURKMEFD-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7348-78-9
Record name (2Z)-1-bromopent-2-ene
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